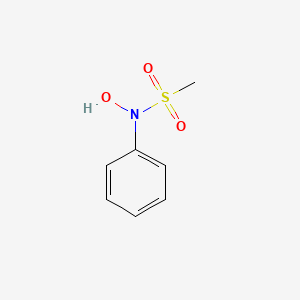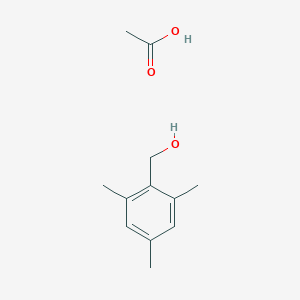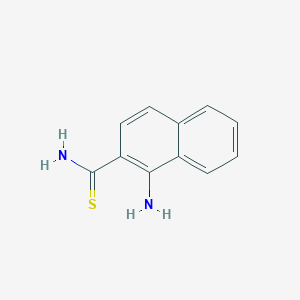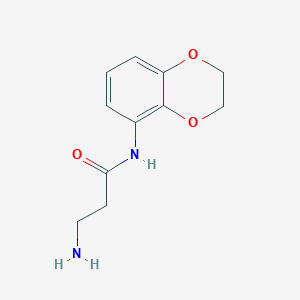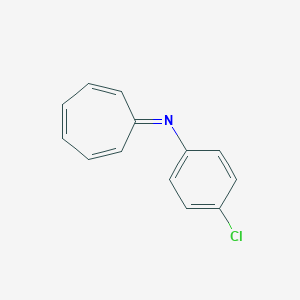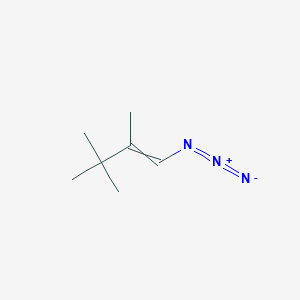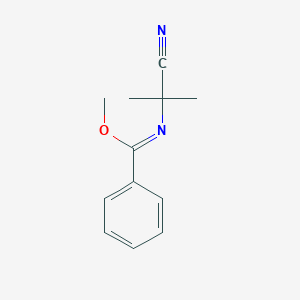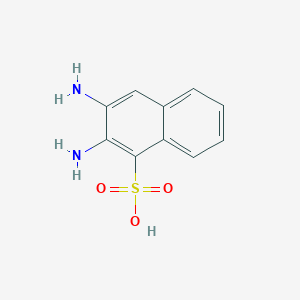![molecular formula C12H13Cl2NS2 B14513313 2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate CAS No. 62603-97-8](/img/structure/B14513313.png)
2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate is an organic compound that contains both chlorine and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate typically involves the reaction of 2-chloroprop-2-en-1-yl chloride with 2-(4-chlorophenyl)ethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate isothiouronium salt, which is then treated with a mixture of hydrazine hydrate and alkali to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroprop-2-en-1-yl phenyl sulfone: Similar in structure but contains a sulfone group instead of a carbamodithioate group.
Bis(2-chloroprop-2-en-1-yl)sulfide: Contains two chloropropenyl groups and a sulfide linkage.
2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride: Contains a similar chloropropyl group but differs in the amine functionality.
Uniqueness
2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate is unique due to its combination of chloropropenyl and carbamodithioate functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
62603-97-8 |
|---|---|
Molekularformel |
C12H13Cl2NS2 |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
2-chloroprop-2-enyl N-[2-(4-chlorophenyl)ethyl]carbamodithioate |
InChI |
InChI=1S/C12H13Cl2NS2/c1-9(13)8-17-12(16)15-7-6-10-2-4-11(14)5-3-10/h2-5H,1,6-8H2,(H,15,16) |
InChI-Schlüssel |
YPUUPLPHYQRBCC-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CSC(=S)NCCC1=CC=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol](/img/structure/B14513237.png)


![2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]-](/img/structure/B14513282.png)
